Ethyl 4-chloroquinoline-8-carboxylate
Description
Ethyl 4-chloroquinoline-8-carboxylate is a quinoline derivative featuring a chlorine substituent at the 4-position and an ethyl ester group at the 8-position. Quinoline derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable electronic properties.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 4-chloroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-3-4-8-10(13)6-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
TWOWDBXUIZNIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinoline-8-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst . The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloroquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloroquinoline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloroquinoline-8-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 4-chloroquinoline-8-carboxylate with key analogs based on substituents, molecular weight, and properties inferred from the evidence:
Reactivity and Functional Group Influence
- Halogen Substituents: The 4-chloro group in this compound may facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling) similar to bromo/fluoro analogs .
- Ester vs. Cyano Groups: Ethyl esters (e.g., COOEt at position 8) enhance solubility in organic solvents compared to cyano-substituted derivatives (e.g., 4-chloro-3-ethylquinoline-8-carbonitrile) .
- Nitro Group Impact: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s nitro group introduces steric hindrance and oxidative sensitivity, limiting stability under harsh conditions .
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